molecular formula C22H34O6 B1241227 Scabronine A

Scabronine A

Cat. No. B1241227
M. Wt: 394.5 g/mol
InChI Key: SJRSXOFCFKORFT-AQBQCHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scabronine A is a natural product found in Hydnellum scabrosum and Sarcodon scabrosus with data available.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthetic Studies : Research by Watanabe and Nakada (2008) involves synthetic studies on Scabronine A using a new chiral building block. This work is significant in developing methods to synthesize the Scabronine A structure, which is complex due to its 5-6-7 tricyclic cyathane skeleton (Watanabe & Nakada, 2008).

Neurotrophic Factor Induction

  • Inducing Neurotrophic Factors : Scabronine G, closely related to Scabronine A, is noted for its role as a nonpeptidyl inducer of nerve growth factor production. The synthesis of Scabronine G and its potent methyl ester variant has been achieved, highlighting their potential in neurotrophic factor induction (Waters et al., 2005).

Enhancing Secretion of Neurotrophic Factors

  • Enhancement of Neurotrophic Factors Secretion : Scabronine G-methylester enhances the secretion of neurotrophic factors such as nerve growth factor (NGF) and interleukin-6 (IL-6) from human astrocytoma cells. This effect is mediated through the activation of protein kinase C-zeta, suggesting a role in neuronal differentiation and neuroprotection (Obara et al., 2001).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Scabronine G and H exhibit significant antibacterial and antifungal activity in vitro. Their effectiveness against various bacteria and fungi, including Staphylococcus aureus and Escherichia coli, indicates their potential as antimicrobial agents (Ma et al., 2010).

Memory and Cognitive Function Improvement

  • Enhancing Memory-Related Behavior : Scabronine G Methyl Ester has been shown to improve memory-related behavior and enhance hippocampal cell proliferation and long-term potentiation via the BDNF-CREB pathway in mice. This highlights its potential therapeutic application in cognitive dysfunctions and neurodegenerative diseases (Nakagawasai et al., 2020).

Potential Anti-Dementia Applications

  • Anti-Dementia Drug Development : Scabronines, including Scabronine A, are being explored as potential leading compounds in the development of anti-dementia drugs. Their effects on neurotrophic factors make them promising candidates for treating serious neuronal diseases like Alzheimer's disease (Obara, 2006).

properties

Product Name

Scabronine A

Molecular Formula

C22H34O6

Molecular Weight

394.5 g/mol

IUPAC Name

(1R,2R,5S,10R,12R,13S,16S)-14-hydroxy-12,16-dimethoxy-2-methyl-8-propan-2-yl-15-oxatetracyclo[11.2.1.02,10.05,9]hexadec-8-ene-5-carboxylic acid

InChI

InChI=1S/C22H34O6/c1-11(2)12-6-7-22(20(24)25)9-8-21(3)13(16(12)22)10-14(26-4)15-17(27-5)18(21)28-19(15)23/h11,13-15,17-19,23H,6-10H2,1-5H3,(H,24,25)/t13-,14-,15+,17+,18+,19?,21-,22+/m1/s1

InChI Key

SJRSXOFCFKORFT-AQBQCHLVSA-N

Isomeric SMILES

CC(C)C1=C2[C@H]3C[C@H]([C@H]4[C@@H]([C@@H]([C@@]3(CC[C@]2(CC1)C(=O)O)C)OC4O)OC)OC

Canonical SMILES

CC(C)C1=C2C3CC(C4C(C(C3(CCC2(CC1)C(=O)O)C)OC4O)OC)OC

synonyms

episcabronine A
scabronine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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